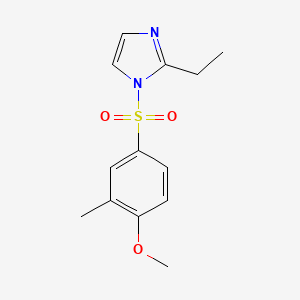

2-ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with an ethyl group and a sulfonyl group attached to a methoxy-methylphenyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Ethyl Group: The ethyl group is introduced via alkylation using ethyl halides under basic conditions.

Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions using sulfonyl chlorides.

Methoxy-Methylphenyl Substitution: The final step involves the substitution of the phenyl ring with a methoxy and methyl group, typically achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Aplicaciones Científicas De Investigación

2-Ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating receptor activity to produce physiological effects.

Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-imidazole

- 2-Ethyl-1-((3-methylphenyl)sulfonyl)-1H-imidazole

- 2-Ethyl-1-((4-methylphenyl)sulfonyl)-1H-imidazole

Uniqueness

2-Ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties

Actividad Biológica

2-Ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole, a compound with the CAS number 457961-39-6, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O3S, with a molecular weight of 252.28 g/mol. The compound features an imidazole ring substituted with a sulfonyl group linked to a methoxy-methylphenyl moiety, which is crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that imidazole derivatives, including this compound, exhibit significant antitumor properties. One particular study focused on a related compound (referred to as 4f) demonstrated outstanding antiproliferative activity against various cancer cell lines, showing potency superior to established chemotherapeutic agents such as 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

The mechanism by which these compounds exert their antitumor effects appears to involve the induction of apoptosis in cancer cells. The study showed that treatment with compound 4f led to increased expression of pro-apoptotic protein Bax and decreased expression of anti-apoptotic protein Bcl-2, indicating a shift towards apoptosis in HeLa cells .

Antimicrobial Activity

In addition to antitumor effects, compounds in the imidazole class have also been evaluated for antimicrobial properties. A related study highlighted imidazole derivatives' effectiveness against various pathogens, demonstrating minimum inhibitory concentrations (MIC) that suggest potential as antimicrobial agents . The specific antimicrobial profile of this compound remains to be fully characterized but aligns with emerging data on similar compounds.

Table 1: Antitumor Activity Comparison

| Compound | IC50 (µM) | Selectivity Index (Normal/Tumor Cells) |

|---|---|---|

| 4f | 3.24 | 23–46 |

| 5-FU | 74.69 | N/A |

| MTX | 42.88 | N/A |

Table 2: Antimicrobial Activity Overview

| Compound | Pathogen Tested | MIC (µg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 |

| 7b | Staphylococcus epidermidis | 0.25 |

Case Study: Apoptosis Induction by Compound 4f

In vitro studies using HeLa cells demonstrated that treatment with compound 4f resulted in a significant increase in apoptosis rates compared to controls. Specifically, Hoechst/PI staining revealed a 68.2% apoptosis rate at a concentration of 3.24 µM after 24 hours, outperforming the control agent, 5-FU, which induced a rate of only 39.6% .

Case Study: Antimicrobial Efficacy

Another study on imidazole derivatives indicated that certain compounds displayed potent antibacterial activity against common pathogens such as Staphylococcus aureus. The derivatives exhibited significant inhibition zones and low MIC values, suggesting their potential utility in treating bacterial infections .

Propiedades

IUPAC Name |

2-ethyl-1-(4-methoxy-3-methylphenyl)sulfonylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-4-13-14-7-8-15(13)19(16,17)11-5-6-12(18-3)10(2)9-11/h5-9H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPCQBJWLDEYLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.